molecular formula C4H8N8O8 B1203285 Octogen CAS No. 2691-41-0

Octogen

Cat. No.: B1203285
CAS No.: 2691-41-0
M. Wt: 296.16 g/mol
InChI Key: UZGLIIJVICEWHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octogen, also known as HMX, is a powerful and relatively insensitive nitroamine high explosive . It is chemically related to RDX . The primary targets of this compound are structures and materials that it is designed to detonate upon. As an explosive, its role is to release a large amount of energy in a very short time.

Mode of Action

The mode of action of this compound involves a rapid chemical reaction resulting in a violent release of energy. This energy release is due to the breaking and forming of chemical bonds in the this compound molecule . The molecular structure of this compound consists of an eight-membered ring of alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen atom .

Biochemical Pathways

The degradation pathways of this compound have been proposed, including cathode reduction and indirect oxidation by hydroxyl radicals .

Pharmacokinetics

This compound is a crystalline white-colored solid and occurs in four polymorphic crystal forms: alpha, beta, gamma, and delta, having different physical properties . The only one used in industrial applications is the beta form of this compound, stable at room temperature .

Result of Action

The result of this compound’s action is a rapid and violent release of energy, resulting in an explosion. This explosion can cause significant physical damage to structures and materials. On a molecular level, the detonation of this compound results in the rapid formation of gases such as nitrogen, carbon dioxide, and water .

Biochemical Analysis

Biochemical Properties

Octogen plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It interacts with various biomolecules, including enzymes involved in the nitration of hexamethylenetetramine . The nature of these interactions is primarily based on the formation of polynitrosamine compounds, which are crucial for the synthesis of this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is particularly notable, as it can modify the metabolic flux and metabolite levels within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by interacting with specific enzymes and proteins, leading to alterations in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its synthesis and degradation. The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a crucial role in the compound’s activity and function within cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3,5,7-tetranitro-1,3,5,7-tetrazocane
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InChI

InChI=1S/C4H8N8O8/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h1-4H2
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InChI Key

UZGLIIJVICEWHF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C4H8N8O8
Record name CYCLOTETRAMETHYLENE TETRANITRAMINE, [WET WITH >= 10% WATER]
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DSSTOX Substance ID

DTXSID3024237
Record name Cyclotetramethylenetetranitramine
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Molecular Weight

296.16 g/mol
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Physical Description

Cyclotetramethylene tetranitramine, [wet with >= 10% water] appears as a white crystalline solid. Melting point 281 °C. Practically insoluble in water. Water slurry mitigates explosion hazard. Used in solid propellants and explosives. The primary hazard is the blast effect and not flying projectiles and fragments., Dry Powder; Water or Solvent Wet Solid, Other Solid, White crystals; [CAMEO], COLOURLESS CRYSTALS., White crystalline solid.
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Boiling Point

Decomposition temperature = 280 °C, 536 °F (decomposes)
Record name Cyclotetramethylenetetranitramine
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Solubility

In water, 3.34 mg/L at 20 °C, 4.46 mg/L at 25 °C, In water, 5 mg/L at 25 °C, Solubility in water = 1.40X10+2 mg/L at 83 °C, Solubility in water: none
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Density

Density of the four polymeric forms: 1.903 g/cu cm (beta form); 1.82 g/cu cm (alpha form); 1.82 g/cu cm (gamma form); 1.78 g/cu cm (delta form), Detonation velocity = 9100 m/s at max density; Explosion temperature after 5 seconds = 330 °C, 1.9 g/cm³
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Vapor Density

1.9
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Vapor Pressure

0.00000002 [mmHg], VP: 3.3X10-14 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C:, 2.41x10-8 mmHg
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Impurities

RDX produced by the Bachmann Process usually contains about 8-12% HMX as an acceptable byproduct.
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Color/Form

White crystalline solid

CAS No.

2691-41-0
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Melting Point

Melting point equals 281 °C. [CAMEO], 281 °C, 275 °C, 537.8 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octogen
Reactant of Route 2
Octogen
Reactant of Route 3
Reactant of Route 3
Octogen
Reactant of Route 4
Reactant of Route 4
Octogen

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